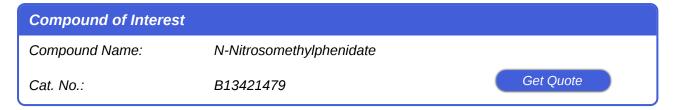




Application Notes & Protocols: Sample Preparation for N-Nitrosomethylphenidate and Related Nitrosamine Impurities

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Audience: Researchers, scientists, and drug development professionals.

Introduction The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] **N-Nitrosomethylphenidate** (NMP) is a nitrosamine drug substance-related impurity (NDSRI) that can potentially form in drug products containing methylphenidate. Regulatory agencies require stringent control of these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[3][4]

Effective sample preparation is a critical prerequisite for accurate analysis, aimed at isolating the target nitrosamines from the complex drug product matrix, thereby minimizing interference and enhancing analytical sensitivity.[2][5] This document provides an overview of common sample preparation techniques and detailed protocols applicable to the analysis of **N-Nitrosomethylphenidate** and other low-molecular-weight nitrosamines in pharmaceutical matrices.

Key Sample Preparation Techniques

Several techniques are employed to extract and concentrate nitrosamines from active pharmaceutical ingredients (APIs) and drug products. The choice of method depends on the physicochemical properties of the nitrosamine and the drug matrix.



- Solid-Phase Extraction (SPE): A widely used technique that separates components of a
 mixture based on their physical and chemical properties.[6][7] It is highly effective for
 cleaning up complex samples and concentrating analytes. Various sorbents, such as
 reversed-phase (e.g., C18), ion-exchange, and graphitized carbon, can be used.[8][9] A
 novel approach using hydrophilic interaction chromatography (HILIC) based SPE has shown
 promise for retaining APIs while allowing nitrosamines to pass through.[6]
- Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their
 relative solubilities in two different immiscible liquids.[10] It is a versatile method but can be
 solvent- and labor-intensive. Automated LLE systems can improve reproducibility and
 throughput.[11]
- Matrix Precipitation: This strategy involves dissolving the drug product in a suitable solvent
 and then adding an "anti-solvent" to precipitate the much more abundant API, leaving the
 trace-level nitrosamines in the solution for analysis. This approach is effective in reducing
 matrix effects and protecting the analytical instrument.[12]
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an
 extraction and cleanup step and is particularly useful for a wide range of analytes in complex
 matrices. It has been successfully applied to the analysis of nitrosamines in food and
 tobacco.[13]
- Headspace (HS) Analysis: Primarily used for volatile nitrosamines, this technique involves
 heating the sample in a sealed vial to partition the analytes into the gas phase (headspace),
 which is then injected into a GC-MS system.[11][14]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation and analytical methods for nitrosamine analysis from the literature. These methods can be adapted for **N-Nitrosomethylphenidate**.

Table 1: Performance of Liquid Chromatography-Based Methods



Technique	Matrix	Target Analytes	Recovery (%)	LOQ	Reference
HILIC-SPE LC-HRMS	10 Different Drug Products	15 N- Nitrosamines	>80%	At least 42.5% of regulatory limits	[6]
SPE LC- HRMS	Various Pharmaceutic als	13 N- Nitrosamines	>80% for most analytes	N/A	[9]
LC-HRMS	Drinking & Wastewater	9 N- Nitrosamines	68-83%	0.4 - 12 ng/L	[15]
LC-MS/MS	Losartan Tablets	N- Nitrosamines	N/A	0.1 - 5.1 pg/mg API	[16]
SPE-QQQ (RapidFire)	N/A	Multiple Nitrosamines	N/A	Calibration 1- 100 ng/mL	[17]
SPE LC- MS/MS	Artificial Gastric Juice	NDSRIs	N/A	N/A	[18]

Table 2: Performance of Gas Chromatography-Based Methods

Technique	Matrix	Target Analytes	Recovery (%)	LOQ	Reference
SPE GC- MS/MS	Drinking Water	7 N- Nitrosamines	71.5 - 88.0%	N/A (Calibration 25-500 μg/L)	[8]
Headspace GC-MS/MS	Drug Products	NDMA	106 ± 8%	0.05 ppm	[11]
LLE GC- MS/MS	Drug Products	NDMA	112 ± 4%	N/A	[11]
SPME GC- CI-MS	Wastewater	7 N- Nitrosamines	N/A	30 - 890 ng/L (MDL)	[19]



Experimental Protocols Protocol 1: Solid-Phase Extraction (SPE) for Nitrosamine Analysis

This protocol is a generalized procedure based on methods for extracting nitrosamines from pharmaceutical and aqueous matrices.[6][8][9] It should be optimized for the specific drug product matrix.

Materials:

- SPE Cartridge (e.g., Strata-X-C, Oasis MCX, or HyperSep Hypercarb)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Water (HPLC-grade)
- Formic Acid (FA) or Phosphoric Acid (H₃PO₄)
- Ammonium Hydroxide (NH4OH)
- SPE Vacuum Manifold
- Vortex Mixer
- Centrifuge
- Collection Tubes

Procedure:

- Sample Preparation:
 - Accurately weigh a portion of the ground tablet or API powder.
 - Dissolve the sample in a suitable solvent (e.g., 1% formic acid in water or methanol). The goal is to fully dissolve the sample to ensure all nitrosamines are in solution.



- Vortex for 20 minutes to ensure complete dissolution.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.
- Use the supernatant for the SPE procedure.
- SPE Cartridge Conditioning:
 - Wash the cartridge with 3-5 mL of elution solvent (e.g., methanol with 5% acid).
 - Equilibrate the cartridge with 3-5 mL of sample diluent (e.g., water). Do not let the sorbent bed go dry.
- · Sample Loading:
 - Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).
- Washing:
 - Wash the cartridge with a weak solvent (e.g., 3-5 mL of water or a mild organic/aqueous mix) to remove hydrophilic impurities and residual API without eluting the target nitrosamines.

Elution:

- Elute the retained nitrosamines with a strong organic solvent. The choice depends on the sorbent. For mixed-mode cation exchange cartridges, an acidified organic solvent (e.g., 5% H₃PO₄ in methanol) is often effective.[9] For carbon-based sorbents, dichloromethane is a common choice.[8]
- Collect the eluate in a clean collection tube.
- Post-Elution Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.



- \circ Reconstitute the residue in a small, known volume of mobile phase (e.g., 200 μ L) suitable for LC-MS or GC-MS analysis.
- Filter the final solution through a 0.22 μm or 0.45 μm syringe filter before injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Nitrosamine Analysis

This protocol describes a general LLE procedure. Automation is recommended for higher throughput and better precision.[11]

Materials:

- Separatory Funnel or Centrifuge Tubes
- Dichloromethane (DCM) or Ethyl Acetate
- Sodium Sulfate (anhydrous)
- Sample Diluent (e.g., water or buffer)
- Vortex Mixer
- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)

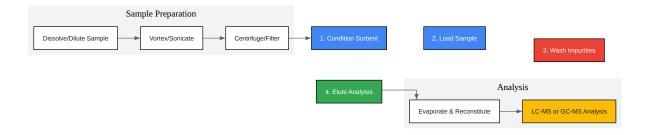
Procedure:

- Sample Preparation:
 - Dissolve a known amount of the drug product in an aqueous solvent (e.g., 5 mL of water).
 - Spike with an appropriate internal standard (e.g., NDMA-d6).
- Extraction:
 - Transfer the aqueous sample solution to a separatory funnel or a large centrifuge tube.



- Add an equal volume of an immiscible organic solvent (e.g., 5 mL of DCM).
- Shake vigorously for 2-3 minutes (or vortex for 5 minutes). If using a separatory funnel, vent frequently to release pressure.
- Allow the layers to separate. If an emulsion forms, centrifugation can help break it.
- Phase Separation:
 - Carefully collect the organic layer (bottom layer for DCM).
 - Repeat the extraction process on the aqueous layer 1-2 more times with fresh organic solvent to ensure quantitative recovery.
 - Pool all the collected organic extracts.
- Drying and Concentration:
 - Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
 - Evaporate the solvent to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for analysis.

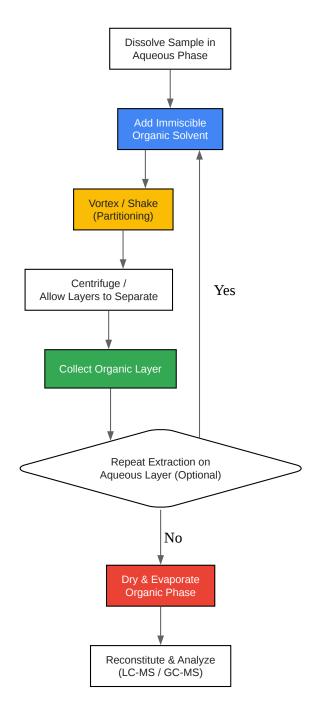
Visualized Workflows



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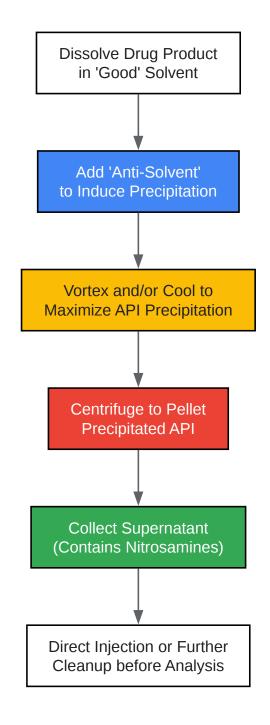
Caption: General workflow for Solid-Phase Extraction (SPE).



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Caption: General workflow for Liquid-Liquid Extraction (LLE).





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Caption: Workflow for Matrix Precipitation via anti-solvent addition.

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